1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate
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Overview
Description
1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate is a complex organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom
Preparation Methods
The synthesis of 1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate typically involves multiple steps, including the formation of the nitro groups and the butadienyl linkage. One common method involves the nitration of benzene derivatives followed by a series of electrophilic aromatic substitution reactions . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines or hydroxylamines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can form reactive intermediates that interact with cellular components, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate include other nitro-substituted aromatic compounds such as 1-nitro-4-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]benzene and (1E,3E)-1,4-dinitro-1,3-butadiene . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific arrangement of nitro groups and the butadienyl linkage, which confer distinct chemical and biological properties .
Properties
CAS No. |
207124-66-1 |
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Molecular Formula |
C16H14N2O5 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)buta-1,3-dienyl]benzene;hydrate |
InChI |
InChI=1S/C16H12N2O4.H2O/c19-17(20)15-11-5-3-9-13(15)7-1-2-8-14-10-4-6-12-16(14)18(21)22;/h1-12H;1H2/b7-1+,8-2+; |
InChI Key |
NPYGKLTUYQHLMT-SFEXJBTNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-].O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-].O |
Origin of Product |
United States |
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